molecular formula C7H13ClO3S B13634708 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride

1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13634708
M. Wt: 212.70 g/mol
InChI Key: OMTMWQSEAGZPPL-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a hydroxy-methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride as a starting material, which is then reacted with 3-hydroxy-2-methylpropyl derivatives in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfones: Formed from reactions with thiols or through oxidation.

Scientific Research Applications

1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful as a chemical probe in biochemical studies.

Comparison with Similar Compounds

    Cyclopropane-1-sulfonyl chloride: Lacks the hydroxy-methylpropyl side chain but shares the reactive sulfonyl chloride group.

    1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde: Similar side chain but with an aldehyde group instead of a sulfonyl chloride.

    1-(2-Hydroxy-3-methylpropyl)cyclopropane-1-sulfonyl chloride: Similar structure with slight variations in the side chain.

Uniqueness: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, hydroxy-methylpropyl side chain, and sulfonyl chloride group

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

1-(3-hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-6(5-9)4-7(2-3-7)12(8,10)11/h6,9H,2-5H2,1H3

InChI Key

OMTMWQSEAGZPPL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CC1)S(=O)(=O)Cl)CO

Origin of Product

United States

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